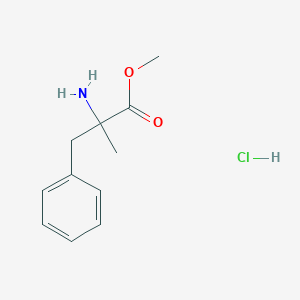

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

説明

特性

IUPAC Name |

methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYGLGCVKCLWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515325 | |

| Record name | Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64665-60-7 | |

| Record name | Phenylalanine, α-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64665-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research. This technical guide provides a comprehensive overview of its fundamental properties, based on currently available data. While detailed experimental protocols and extensive pharmacological data are not widely published, this document consolidates the existing information on its physicochemical characteristics, potential applications, and safety considerations.

Chemical and Physical Properties

This compound, a derivative of the essential amino acid phenylalanine, is a white to off-white crystalline powder.[1] Its hydrochloride salt form generally enhances stability and solubility, particularly in aqueous solutions. The compound is primarily utilized as a building block in peptide synthesis and as an intermediate in the development of pharmaceutical agents.[1]

For optimal stability, it is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C.[2] The material is known to be hygroscopic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 64665-60-7 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 229.7 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 138-143 °C | [2] |

| Solubility | Soluble in water and alcohol | |

| Storage | 2-8°C, inert atmosphere | [2] |

Synthesis and Characterization

General synthetic approaches for similar amino acid esters typically involve two key steps:

-

Esterification: The carboxylic acid of the parent amino acid (α-Methyl-DL-phenylalanine) is reacted with methanol, often under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst) to form the methyl ester.

-

Salt Formation: The resulting amino ester is then treated with hydrochloric acid to form the stable hydrochloride salt.

A generalized workflow for such a synthesis is depicted below.

Caption: Generalized synthetic pathway for amino acid ester hydrochlorides.

Characterization of the final product would typically involve standard analytical techniques to confirm its identity and purity.

Table 2: Standard Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

While specific spectral data for this compound is not publicly available, researchers can expect to utilize these methods for its analysis.

Potential Applications and Biological Relevance

This compound is primarily positioned as a chemical intermediate for research and development. Its structural similarity to phenylalanine suggests potential interactions with biological systems that recognize or process this natural amino acid.

Potential areas of investigation include:

-

Pharmaceutical Synthesis: As a modified amino acid, it can be incorporated into peptide chains to create peptidomimetics with potentially altered biological activity, stability, or conformational properties. It has been noted for its utility in the development of therapeutics, particularly for neurological disorders.

-

Biochemical Research: This compound can be used to study amino acid metabolism and transport. The α-methyl group can block certain enzymatic reactions, making it a useful tool for probing metabolic pathways.

Currently, there are no specific in-vitro or in-vivo studies published that detail the pharmacological activity or mechanism of action of this compound. The logical progression for investigating the biological activity of this compound is outlined in the workflow below.

Caption: A typical workflow for the pharmacological evaluation of a novel compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advised to avoid breathing dust and to prevent contact with skin and eyes.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily available chemical building block with potential for use in drug discovery and biochemical research. While its fundamental physicochemical properties are documented, there is a notable absence of detailed experimental protocols and pharmacological data in the public domain. This technical guide serves as a foundational resource, summarizing the current state of knowledge and highlighting the need for further research to fully elucidate the scientific and therapeutic potential of this compound. Researchers are encouraged to conduct comprehensive characterization and biological screening to explore its utility.

References

- 1. α-甲基-DL-苯丙氨酸甲酯 盐酸盐 ≥98.0% (DCF) | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 64665-60-7 | CAS DataBase [m.chemicalbook.com]

- 5. This compound,64665-60-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. Synthonix, Inc > 64665-60-7 | this compound [synthonix.com]

- 7. amadischem.com [amadischem.com]

- 8. Angene - this compound | 64665-60-7 | MFCD00237767 | AG003VG0 [japan.angenechemical.com]

An In-depth Technical Guide to α-Methyl-DL-phenylalanine Methyl Ester Hydrochloride

CAS Number: 64665-60-7

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of α-Methyl-DL-phenylalanine methyl ester hydrochloride, a crucial building block in modern medicinal chemistry and peptide science. Moving beyond a simple data sheet, this document delves into the causality behind its applications, offering field-proven insights into its synthesis, characterization, and strategic implementation in drug discovery workflows.

Executive Summary: The Strategic Advantage of α-Methylation

α-Methyl-DL-phenylalanine methyl ester hydrochloride is a synthetic amino acid derivative that offers significant advantages over its parent compound, phenylalanine. The introduction of a methyl group at the alpha-carbon position imparts critical properties that are highly sought after in the development of therapeutic peptides and small molecule drugs. This modification sterically hinders the peptide backbone, leading to increased resistance to enzymatic degradation by peptidases. This enhanced stability translates to a longer biological half-life, a crucial factor in improving the pharmacokinetic profile of peptide-based drug candidates.[1] Furthermore, the α-methyl group restricts the conformational flexibility of the amino acid residue, which can lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for its target. This guide will explore the synthesis, properties, and applications of this versatile molecule, providing researchers with the foundational knowledge to effectively utilize it in their development programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of α-Methyl-DL-phenylalanine methyl ester hydrochloride is essential for its effective use in synthesis and formulation.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 64665-60-7 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ · HCl | [2] |

| Molecular Weight | 229.70 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 138-143 °C | |

| Storage Temperature | -20°C | |

| Purity | ≥98.0% | [2] |

| Synonyms | (±)-Methyl 2-amino-2-methyl-3-phenylpropionate hydrochloride, α-Me-DL-Phe-OMe·HCl | [2] |

Spectroscopic and Chromatographic Profile

Accurate characterization is the cornerstone of chemical synthesis and quality control. Although specific spectra for α-Methyl-DL-phenylalanine methyl ester hydrochloride were not found in the initial search, a typical analytical workflow would involve the following techniques. The data presented for the non-methylated analog provides a reference point for expected results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic peaks for the aromatic protons of the phenyl group, the singlet for the methyl ester, a singlet for the α-methyl group, and signals for the β-methylene protons.

-

¹³C NMR would confirm the presence of the carbonyl carbon of the ester, the quaternary α-carbon, and the carbons of the phenyl and methyl groups.

-

-

Infrared (IR) Spectroscopy: Key stretches would include those for the amine salt (N-H), the carbonyl group of the ester (C=O), and aromatic C-H bonds.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₁H₁₅NO₂) at m/z 193.11.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the standard approach for purity assessment. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Synthesis and Manufacturing

While a specific, detailed protocol for the synthesis of α-Methyl-DL-phenylalanine methyl ester hydrochloride is not prominently available in the searched literature, the synthesis can be logically deduced from established methods for α-alkylation of amino acids and subsequent esterification. A plausible synthetic route is outlined below.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a multi-step process, likely starting from phenylalanine or a simpler precursor. The key transformation is the introduction of the α-methyl group, which often requires protection of the amino and carboxyl groups, followed by deprotection and esterification.

Caption: Conceptual workflow for the synthesis of the target compound.

Standard Esterification Protocol (Adapted from Phenylalanine)

A common method for the synthesis of amino acid methyl ester hydrochlorides involves the use of thionyl chloride in methanol. The following is an adapted protocol based on the synthesis of L-phenylalanine methyl ester hydrochloride, which would likely be effective for the α-methylated analog.

Experimental Protocol: Esterification

-

Reaction Setup: Suspend α-Methyl-DL-phenylalanine (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Remove the solvent under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system, such as methanol/ether, to yield the purified α-Methyl-DL-phenylalanine methyl ester hydrochloride.[3]

Mechanism of Action and Biological Significance

The true value of α-Methyl-DL-phenylalanine methyl ester hydrochloride lies in the biological consequences of its incorporation into peptides or its action as a small molecule.

Enzymatic Inhibition

The unesterified parent compound, α-Methylphenylalanine, is a known inhibitor of key enzymes in the catecholamine biosynthesis pathway.[4]

-

Tyrosine Hydroxylase Inhibition: It inhibits tyrosine hydroxylase, the rate-limiting enzyme in the conversion of tyrosine to L-DOPA. This leads to a depletion of the neurotransmitters dopamine, norepinephrine, and epinephrine.[4]

-

Phenylalanine Hydroxylase Inhibition: It also inhibits phenylalanine hydroxylase, which can be used in animal models to induce hyperphenylalaninemia, mimicking the metabolic disorder phenylketonuria.[4]

Caption: Inhibition of Tyrosine Hydroxylase by α-Methylphenylalanine.

Impact on Peptide Structure and Function

Incorporating α-methylated amino acids into peptides is a widely used strategy in medicinal chemistry to enhance their therapeutic properties.

-

Proteolytic Stability: The steric bulk of the α-methyl group hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its half-life in vivo.[1]

-

Conformational Rigidity: The methyl group restricts the psi (ψ) and phi (φ) dihedral angles of the peptide backbone, promoting helical or other well-defined secondary structures. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and potency.

Applications in Research and Development

α-Methyl-DL-phenylalanine methyl ester hydrochloride is a valuable tool for researchers in several key areas.

Peptide Synthesis

The primary application of this compound is as a building block in solution-phase and solid-phase peptide synthesis (SPPS). It is used to introduce α-methylphenylalanine residues into peptide sequences to create analogs of bioactive peptides with improved stability and potency.

Experimental Protocol: Use in Solution-Phase Peptide Coupling

The following is a general protocol for coupling an N-protected amino acid to α-Methyl-DL-phenylalanine methyl ester hydrochloride.

-

Amine Salt Neutralization: Dissolve α-Methyl-DL-phenylalanine methyl ester hydrochloride (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Cool the solution to 0°C and add a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.1 eq.) to neutralize the hydrochloride salt.

-

Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) (1.0 eq.) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DMF. Cool the solution to 0°C and add a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.). Allow the activation to proceed for 15-30 minutes.

-

Coupling: Add the neutralized α-Methyl-DL-phenylalanine methyl ester solution to the activated N-protected amino acid solution. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Work-up and Purification: The work-up typically involves filtering off any urea byproduct (if DCC is used), followed by an aqueous wash sequence to remove excess reagents and water-soluble byproducts. The protected dipeptide is then purified by flash column chromatography or recrystallization.[3][5]

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders where modulation of catecholamine levels is desired.[2] Its use in creating peptidomimetics and other complex organic molecules is also an active area of research.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling α-Methyl-DL-phenylalanine methyl ester hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4][6][7]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6] For long-term storage, -20°C is recommended.

-

In case of exposure:

Conclusion

α-Methyl-DL-phenylalanine methyl ester hydrochloride is more than just a chemical reagent; it is a strategic tool for overcoming some of the most significant challenges in peptide and small molecule drug development. Its ability to confer proteolytic resistance and conformational stability makes it an invaluable asset for enhancing the therapeutic potential of novel drug candidates. This guide has provided a detailed overview of its properties, synthesis, biological significance, and applications, equipping researchers and developers with the knowledge to leverage this powerful building block in their pursuit of next-generation therapeutics.

References

"Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride" molecular weight

An In-depth Technical Guide to Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride

This technical guide provides a comprehensive overview of this compound, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, proposes a potential synthetic route, outlines a general analytical workflow for characterization, and explores a hypothetical biological pathway based on related compounds.

Physicochemical Properties

This compound is a phenylalanine derivative. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for many experimental and pharmaceutical applications. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | PubChem[1] |

| Molecular Weight | 229.70 g/mol | PubChem[1] |

| CAS Number | 64665-60-7 | PubChem[1] |

| IUPAC Name | methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride | PubChem[1] |

Synthesis Protocol (Proposed)

Reaction Scheme:

A potential synthesis could involve the Strecker synthesis to form the α-amino acid, followed by esterification and salt formation.

Step 1: Synthesis of 2-Amino-2-methyl-3-phenylpropanoic acid

-

Reactant Preparation: Benzylacetone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride in a suitable solvent such as ethanol or methanol.

-

Reaction: The mixture is stirred at a controlled temperature, typically between 20-50°C, for several hours to form the corresponding α-aminonitrile.

-

Hydrolysis: The resulting aminonitrile is then hydrolyzed using a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to yield 2-amino-2-methyl-3-phenylpropanoic acid.

-

Purification: The product is isolated by crystallization after neutralization and purified by recrystallization.

Step 2: Esterification and Hydrochloride Salt Formation

-

Esterification: The synthesized 2-amino-2-methyl-3-phenylpropanoic acid is suspended in methanol. Thionyl chloride is added dropwise at a low temperature (e.g., 0°C) to catalyze the esterification and form the hydrochloride salt in a single step.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The final product is purified by recrystallization from a suitable solvent system, such as methanol/ether, to obtain a crystalline solid.

Analytical Workflow for Characterization

A general workflow for the characterization of synthesized this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structure.

Experimental Protocol:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized compound.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Stationary Phase: C18 reverse-phase column.

-

Detection: UV detector at a wavelength of 254 nm.

-

Procedure: A small amount of the sample is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to assess purity.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) in positive ion mode.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the compound.

-

Techniques: ¹H NMR and ¹³C NMR.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Procedure: The sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.

-

Hypothetical Biological Signaling Pathway

While the specific biological activity of this compound is not well-documented, related phenolic amide esters have been shown to possess anti-inflammatory properties. A hypothetical mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Hypothetical Mechanism:

-

Cellular Uptake: The compound, being an ester, may exhibit good cell permeability.

-

Inhibition of IKK: Inside the cell, it might inhibit the IκB kinase (IKK) complex.

-

Prevention of IκBα Degradation: Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκBα.

-

NF-κB Sequestration: As long as IκBα is bound to NF-κB, the NF-κB dimer remains sequestered in the cytoplasm.

-

Reduced Pro-inflammatory Gene Expression: The inability of NF-κB to translocate to the nucleus leads to a decrease in the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2).

References

In-Depth Technical Guide: Solubility of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

This technical guide provides a comprehensive overview of the available solubility data for Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (CAS No. 64665-60-7). The information is intended for researchers, scientists, and professionals in drug development who require an understanding of this compound's physicochemical properties. Due to the limited availability of quantitative solubility data for the title compound, this guide also incorporates qualitative information and data from structurally similar molecules to provide a broader context.

Core Physicochemical Properties

This compound, also known as α-Methyl-DL-phenylalanine methyl ester hydrochloride, is a derivative of the amino acid phenylalanine.[1] The hydrochloride salt form generally enhances the stability and aqueous solubility of the molecule.[1][2] It typically appears as a white to off-white crystalline powder.[1]

Quantitative Solubility Data

| Compound | CAS No. | Solvent | Temperature (°C) | Solubility |

| (S)-2-Amino-2-methyl-3-phenylpropanoic acid (free acid of the title compound's parent amine) | 23239-35-2 | Water | Not Specified | 20 mg/mL (ultrasonication needed) |

| DMSO | Not Specified | 4 mg/mL (ultrasonication and warming to 60°C needed) | ||

| Phentermine hydrochloride (structurally related amine hydrochloride) | 1197-21-3 | DMF | Not Specified | 3 mg/mL |

| DMSO | Not Specified | 5 mg/mL | ||

| Ethanol | Not Specified | 20 mg/mL | ||

| PBS (pH 7.2) | Not Specified | 5 mg/mL |

Qualitative Solubility Data

Qualitative descriptions of solubility are more commonly reported for the title compound and its analogs.

| Compound | CAS No. | Solvent | Solubility Description |

| This compound | 64665-60-7 | Water, Alcohol | Soluble [1] |

| D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | Water | Soluble |

| Ethanol, Methanol | Soluble[3] | ||

| Polar Organic Solvents | Moderately Soluble | ||

| α-Aminoisobutyric acid methyl ester hydrochloride | 15028-41-8 | Water | Slightly soluble |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of a solid compound in a solvent is the isothermal equilibrium method. The following protocol is adapted from methodologies described for related amino acid derivatives.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, ethanol, methanol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the suspension to settle for a short period.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = (C * DF) / V Where: C = Concentration of the diluted solution determined from the analytical method DF = Dilution factor V = Initial volume of the supernatant taken

-

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the logical relationship of factors influencing solubility.

References

An In-depth Technical Guide on the Stability and Storage of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the stability and storage of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride based on established principles of pharmaceutical chemistry and data from structurally related compounds. As of the date of this publication, specific, publicly available quantitative stability data, validated stability-indicating analytical methods, and exhaustive degradation product profiles for this exact molecule are limited. The experimental protocols and quantitative data presented herein are illustrative and intended to serve as a robust framework for designing and executing specific stability studies.

Introduction

This compound is a derivative of the amino acid phenylalanine, featuring a methyl ester at the carboxyl terminus and a methyl group at the alpha-carbon. As a key intermediate in organic synthesis and a potential component in pharmaceutical development, a thorough understanding of its chemical stability is paramount for ensuring its quality, efficacy, and safety. This guide outlines the potential degradation pathways, recommended storage conditions, and methodologies for assessing the stability of this compound.

The stability of this molecule is primarily influenced by the reactivity of its methyl ester and primary amino groups, as well as the presence of the phenyl ring, which acts as a chromophore.[1] The hydrochloride salt form generally enhances solubility and stability in the solid state compared to the free base.

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended based on supplier safety data sheets (SDS) and the chemical nature of the compound:

-

Temperature: Store in a cool place.[2] Specific recommendations often include refrigeration at 2-8°C for short-term storage and freezing at -20°C for long-term storage to minimize degradation kinetics.[3]

-

Humidity: Keep the container tightly closed in a dry and well-ventilated place to protect it from moisture, which can promote hydrolysis of the ester group.[2]

-

Light: Store protected from light. The phenylalanine moiety can absorb UV light, potentially leading to photodegradation.

-

Inert Atmosphere: For long-term storage, particularly of solutions, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2]

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions such as exposure to acid, base, oxidants, light, and heat.

Hydrolysis

The most probable degradation pathway is the hydrolysis of the methyl ester group.[1] This reaction can be catalyzed by both acidic and basic conditions, yielding α-methyl-phenylalanine and methanol.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is hydrolyzed to the corresponding carboxylic acid.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester is rapidly hydrolyzed to the carboxylate salt. This pathway is generally faster than acid-catalyzed hydrolysis.

Oxidation

The molecule may be susceptible to oxidative degradation, particularly if trace metals or peroxides are present. The aromatic ring and the benzylic carbon are potential sites of oxidation.

Photodegradation

The phenylalanine component contains a phenyl chromophore that absorbs UV radiation. This can lead to the formation of photolytic degradation products, although phenylalanine itself is considered relatively photostable compared to other aromatic amino acids like tryptophan.

Thermal Degradation

At elevated temperatures, amino acid esters can undergo various degradation reactions, including decarboxylation and deamination. The stability in the solid state is generally higher than in solution.

Data Presentation: Illustrative Forced Degradation Studies

The following tables summarize hypothetical quantitative data from a forced degradation study. This data is intended to be illustrative of expected outcomes and should be replaced with data from formal experimental studies. The goal of a forced degradation study is to achieve 5-20% degradation to ensure the suitability of the analytical method.[4]

Table 1: Illustrative Degradation of this compound in Solution

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay Decrease (Illustrative) | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 12% | 2-amino-2-methyl-3-phenylpropanoic acid |

| Base Hydrolysis | 0.1 M NaOH | 4 | 25 | 18% | 2-amino-2-methyl-3-phenylpropanoate (salt) |

| Oxidation | 3% H₂O₂ | 24 | 25 | 8% | Oxidized phenyl ring derivatives |

| Thermal (Aqueous) | pH 7 Buffer | 48 | 60 | 6% | 2-amino-2-methyl-3-phenylpropanoic acid |

| Photolytic (Aqueous) | ICH Q1B Option 2 | 8 | 25 | 5% | Photolytic adducts/fragments |

Table 2: Illustrative Degradation of this compound in Solid State

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay Decrease (Illustrative) |

| Thermal (Solid) | Dry Heat | 48 | 80 | 3% |

| Photolytic (Solid) | ICH Q1B Option 2 | 24 | 25 | <1% |

Experimental Protocols

The following sections provide detailed, albeit exemplary, methodologies for conducting stability studies on this compound.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation profile of the molecule under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade water, acetonitrile, and methanol

-

Suitable buffer (e.g., phosphate buffer, pH 7.0)

-

HPLC system with a UV detector

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

-

Acidic Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature (25°C). Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature (25°C), protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours.

-

Thermal Degradation (Solution): Prepare a solution of the compound (0.5 mg/mL) in pH 7.0 buffer. Incubate at 60°C. Withdraw aliquots at 0, 8, 24, and 48 hours.

-

Photolytic Degradation (Solution): Prepare a solution of the compound (0.5 mg/mL) in pH 7.0 buffer. Expose to a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 5.2).

Protocol for a Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method capable of separating the parent compound from its degradation products.

Instrumentation:

-

HPLC with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions (Illustrative):

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm and 254 nm (or PDA scan from 200-400 nm).

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the separation of the main peak from all degradation product peaks in the forced degradation samples.

Visualizations

Logical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the stability testing process and the potential degradation pathways.

Caption: Overview of Storage, Stability Assessment, and Degradation Pathways.

Caption: Experimental Workflow for Forced Degradation Studies.

Caption: Primary Hydrolytic Degradation Pathway of the Compound.

Conclusion

The stability of this compound is critical for its application in research and development. While specific quantitative data is not widely available, its chemical structure points to hydrolysis of the methyl ester as the primary degradation pathway. Proper storage at cool temperatures, protected from light and moisture, is essential to maintain its integrity. The provided protocols for forced degradation and HPLC analysis offer a comprehensive framework for researchers to perform detailed stability assessments, identify potential degradation products, and develop robust formulations and handling procedures. It is imperative that any user of this compound conduct their own stability studies to generate specific data relevant to their intended application and storage conditions.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (CAS No: 64665-60-7), a derivative of the amino acid phenylalanine. This document is intended for use by qualified individuals in research and development settings.

Chemical and Physical Properties

This compound, also known as α-Methyl-DL-phenylalanine methyl ester hydrochloride, is a solid organic compound.[1] Key physical and chemical data are summarized in the table below.

| Property | Value |

| CAS Number | 64665-60-7 |

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.70 g/mol |

| Appearance | Solid |

Hazard Identification and Safety Precautions

Potential Hazards:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation. Do not breathe dust.[1]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

-

-

General Hygiene:

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Toxicological Information

α-Methylphenylalanine has been shown to be an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase. This inhibition can lead to a depletion of catecholamine neurotransmitters. Furthermore, phenylalanine methyl esters have demonstrated toxicity to certain myeloid cells, a process that may involve the intracellular accumulation of high concentrations of the free amino acid.

Experimental Protocols

Synthesis of α-Methyl-DL-phenylalanine Methyl Ester Hydrochloride

While a specific protocol for the direct synthesis of this compound is not detailed in the available literature, a general approach involves the esterification of α-methyl-DL-phenylalanine followed by the formation of the hydrochloride salt. A representative procedure for a similar compound, DL-phenylalanine methyl ester hydrochloride, is as follows:

Materials:

-

D-phenylalanine methyl ester

-

Methanol

-

Sodium methoxide

-

Concentrated hydrochloric acid

-

Water

-

Sodium carbonate

-

1,2-Dichloroethane

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Ether

Procedure:

-

Dissolve D-phenylalanine methyl ester in methanol.

-

Add sodium methoxide at room temperature.

-

Heat the mixture to reflux for approximately 2.5 hours.[2]

-

Cool the reaction mixture and acidify to a pH of 2 with concentrated hydrochloric acid.[2]

-

Evaporate the mixture to dryness.[2]

-

Dissolve the crystalline residue in water and add sodium carbonate.

-

Add 1,2-dichloroethane to form two phases, shake, and filter.[2]

-

Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[2]

-

Filter the solution and acidify the filtrate with hydrochloric acid.[2]

-

Cool the solution and remove the solvent.

-

Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[2]

Signaling Pathway Interactions

This compound, as an α-methylphenylalanine derivative, is expected to interfere with the catecholamine biosynthesis pathway. α-Methylphenylalanine acts as an inhibitor of two key enzymes: phenylalanine hydroxylase and tyrosine hydroxylase.

-

Phenylalanine Hydroxylase Inhibition: This enzyme converts phenylalanine to tyrosine. Inhibition leads to an accumulation of phenylalanine.

-

Tyrosine Hydroxylase Inhibition: This is the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine). Its inhibition leads to a depletion of these crucial neurotransmitters.

The following diagram illustrates the potential points of interference of α-methylphenylalanine in the catecholamine synthesis pathway.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular waste streams. Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical.

References

Commercial and Technical Guide to Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (CAS No. 64665-60-7), a derivative of the unnatural amino acid α-methylphenylalanine. This document consolidates available commercial and technical information, including supplier details, physicochemical properties, and insights into its potential biological context.

Commercial Sourcing

This compound is available from a number of chemical suppliers specializing in research and development compounds. The table below summarizes key information from several vendors. Researchers are advised to request certificates of analysis (CoA) from suppliers for lot-specific data.

| Supplier | Catalog Number | Purity | Additional Information |

| Synthonix, Inc. | M55508 | ≥ 98% | Typically in stock.[1] |

| Amadis Chemical | A867846 | 97% | Store at 2-8°C for long term.[2] |

| Angene | AG003VG0 | - | - |

| Chemicalbridge | CB006884 | - | Transport at room temperature.[3] |

| ChemUniverse | P77500 | - | -[4] |

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 64665-60-7 | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][5] |

| Molecular Weight | 229.70 g/mol | [6] |

| IUPAC Name | methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride | [6] |

| Synonyms | alpha-Methyl-DL-phenylalanine methyl ester hydrochloride | [6] |

| Melting Point | 138-143 °C | [2] |

| Canonical SMILES | CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl | [6] |

| InChIKey | VUYGLGCVKCLWPY-UHFFFAOYSA-N | [6] |

Experimental Protocols

Representative Synthesis of an Amino Acid Methyl Ester Hydrochloride

This protocol is a generalized procedure based on common laboratory practices for the esterification of amino acids.[7] Note: This is a representative method and may require optimization for the specific synthesis of this compound.

Materials:

-

α-Methyl-DL-phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether or other suitable organic solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend α-Methyl-DL-phenylalanine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The flask should be cooled in an ice bath.

-

Esterification: Slowly add thionyl chloride or trimethylchlorosilane dropwise to the cooled suspension with vigorous stirring. The addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

-

Workup: Remove the solvent and any excess reagent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the desired methyl ester hydrochloride as a solid.

Biological Context and Potential Signaling Pathways

Specific biological activity and mechanism of action for this compound are not well-documented in publicly available literature. However, its parent compound, α-methylphenylalanine , is known to have biological effects.

α-Methylphenylalanine acts as an inhibitor of tyrosine hydroxylase , a key enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[8] It also inhibits phenylalanine hydroxylase .[8] By blocking these enzymes, α-methylphenylalanine can deplete catecholamine levels. It is also a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier.[8]

The esterification of the carboxylic acid group to a methyl ester in the target compound may alter its pharmacokinetic and pharmacodynamic properties, such as cell permeability and interaction with biological targets. Further research is needed to elucidate the specific biological role of this compound.

Visualizations

Catecholamine Biosynthesis Pathway Inhibition

The following diagram illustrates the point of inhibition of the parent compound, α-methylphenylalanine, in the catecholamine biosynthesis pathway.

Caption: Inhibition of Catecholamine Biosynthesis by α-Methylphenylalanine.

General Experimental Workflow for Synthesis

This diagram outlines a typical workflow for the synthesis and purification of an amino acid methyl ester hydrochloride.

Caption: General Workflow for Amino Acid Ester Hydrochloride Synthesis.

References

- 1. Synthonix, Inc > 64665-60-7 | this compound [synthonix.com]

- 2. amadischem.com [amadischem.com]

- 3. This compound,64665-60-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Angene - this compound | 64665-60-7 | MFCD00237767 | AG003VG0 [japan.angenechemical.com]

- 6. Phenylalanine, alpha-methyl-, methyl ester, hydrochloride (1:1) | C11H16ClNO2 | CID 13018897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

Synthesis of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride, a derivative of phenylalanine. This document outlines the primary synthetic strategies, provides detailed experimental protocols for key transformations, and presents quantitative data to support the described methodologies.

Introduction

This compound is a methylated derivative of the amino acid phenylalanine methyl ester. The introduction of a methyl group at the α-carbon can significantly influence the compound's conformational properties and metabolic stability, making it a valuable building block in medicinal chemistry and peptide synthesis. The synthesis of this compound is typically approached in two main stages: the formation of the core amino acid, 2-amino-2-methyl-3-phenylpropanoic acid, followed by the esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.

Overall Synthetic Strategy

The most common and practical approach to obtaining this compound involves a two-step process. The first step is the synthesis of the precursor α-methylated amino acid, which can be accomplished through various established methods. The second step involves the direct esterification of this amino acid to its methyl ester, which also concurrently produces the hydrochloride salt.

Spectroscopic Analysis of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value |

| IUPAC Name | methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride |

| Synonyms | alpha-Methyl-DL-phenylalanine methyl ester hydrochloride |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of the compound's functional groups and overall structure.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.7 | Singlet | 3H | Methyl ester protons (COOCH₃) |

| ~ 3.0 - 3.2 | Singlet/Broad | 2H | Methylene protons (CH₂) |

| ~ 1.6 | Singlet | 3H | Alpha-methyl protons (C-CH₃) |

| Variable | Broad Singlet | 3H | Ammonium protons (NH₃⁺) |

Note: The chemical shift of the ammonium protons is highly dependent on the solvent and concentration. The methylene protons are diastereotopic and may appear as two distinct signals or a broader singlet.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 175 | Carbonyl carbon (C=O) |

| ~ 135 | Quaternary aromatic carbon |

| ~ 128 - 130 | Aromatic CH carbons |

| ~ 60 | Quaternary alpha-carbon |

| ~ 53 | Methyl ester carbon (OCH₃) |

| ~ 40 | Methylene carbon (CH₂) |

| ~ 25 | Alpha-methyl carbon (C-CH₃) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3000 - 3300 (broad) | N-H stretch (ammonium salt) |

| 2800 - 3000 | C-H stretch (aliphatic and aromatic) |

| ~ 1740 | C=O stretch (ester) |

| 1500 - 1600 | N-H bend (ammonium salt) |

| 1450 - 1600 | C=C stretch (aromatic) |

| 1100 - 1300 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 194.12 | [M-Cl]⁺, Molecular ion of the free base |

| 134 | [M-Cl-COOCH₃]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion (characteristic for benzyl group) |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are instrument-specific. However, general methodologies are outlined below:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy: An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal.

-

Mass Spectrometry (MS): Mass spectra would typically be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Strategic Integration of Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride in Chiral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride as a pivotal chiral building block in modern organic synthesis and medicinal chemistry. With a focus on its application in constructing complex molecular architectures, this document details the synthesis, resolution, and strategic incorporation of this versatile α,α-disubstituted amino acid derivative into peptide and non-peptide scaffolds.

Introduction: The Significance of α-Methylated Amino Acids

α,α-Disubstituted amino acids, particularly those with an α-methyl group, are of profound interest in drug discovery and development. The introduction of a methyl group at the α-carbon imparts unique conformational constraints on the peptide backbone, leading to enhanced proteolytic stability, increased helicity, and the ability to modulate receptor binding affinity and selectivity.[1] Methyl 2-amino-2-methyl-3-phenylpropanoate, a derivative of phenylalanine, combines the steric influence of the α-methyl group with the aromatic side chain, making it a valuable tool for designing sophisticated peptidomimetics and other chiral molecules.[2][3]

Physicochemical Properties

The hydrochloride salt of Methyl 2-amino-2-methyl-3-phenylpropanoate is typically a white to off-white crystalline solid. Its solubility in organic solvents is crucial for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [4] |

| Molecular Weight | 229.70 g/mol | [4] |

| Melting Point | 138-143 °C | [5] |

| Appearance | Powder | [5] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound involves two key stages: the synthesis of the racemic compound and its subsequent resolution into individual enantiomers.

Synthesis of Racemic this compound

Illustrative Synthetic Workflow:

Figure 1: General workflow for the synthesis of racemic this compound.

Experimental Protocol (Adapted from Phenylalanine Methyl Ester Synthesis[6])

-

Reaction Setup: Suspend α-Methyl-DL-phenylalanine (1.0 eq.) in methanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Esterification: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise to the stirred mixture.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield this compound as a white solid.

Chiral Resolution

The separation of the racemic mixture is paramount to its use as a chiral building block. Chemical resolution via the formation of diastereomeric salts is a common and effective method.

Resolution Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Unnatural α, α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. (PDF) Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent (1981) | Ulrich Schöllkopf | 77 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. rsc.org [rsc.org]

The Strategic Incorporation of α-Methyl Amino Acids in Modern Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide-based therapeutics is undergoing a significant transformation, driven by innovative chemical strategies that enhance their pharmacological properties. Among these, the incorporation of α-methyl amino acids has emerged as a powerful tool to overcome the inherent limitations of natural peptides, such as conformational flexibility and susceptibility to enzymatic degradation. This technical guide provides an in-depth exploration of the role of α-methyl amino acids in peptide design, offering insights into their structural effects, a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological and chemical processes.

Core Principles: How α-Methylation Revolutionizes Peptide Attributes

The substitution of the α-hydrogen atom with a methyl group on an amino acid residue introduces significant steric constraints that profoundly influence the peptide backbone. This single modification can lead to a cascade of beneficial effects, making it a cornerstone of modern peptidomimetic design.

Conformational Rigidity and Helix Induction: The presence of a geminal methyl group at the α-carbon restricts the permissible values of the Ramachandran dihedral angles (φ and ψ), thereby reducing the conformational freedom of the peptide backbone.[1][2] This restriction strongly favors the adoption of helical secondary structures, such as the α-helix and 310-helix.[2][3][4] The stabilization of a helical conformation is often crucial for biological activity, particularly for peptides that mediate protein-protein interactions.[5] For instance, α-aminoisobutyric acid (Aib), the simplest α-methylated amino acid, is a potent helix inducer.[6][7]

Enhanced Proteolytic Stability: Native peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic potential.[8] The steric hindrance provided by the α-methyl group can effectively shield the adjacent peptide bonds from proteolytic cleavage.[1][2] This increased resistance to enzymatic degradation prolongs the in vivo half-life of the peptide, leading to improved pharmacokinetic profiles.[9][10][11] Studies have shown that peptides incorporating α-methyl amino acids exhibit significantly enhanced stability against enzymes like trypsin and chymotrypsin.[2][12]

Modulation of Biological Activity: By inducing a specific, bioactive conformation, α-methylation can lead to enhanced receptor binding and overall biological potency.[9] The pre-organization of the peptide into its binding conformation reduces the entropic penalty upon binding to its target. An example of this is trofinetide, a neuroprotective peptide and derivative of the tripeptide Gly-Pro-Glu, which was developed by the simple α-methylation of the central residue and has been approved for the treatment of Rett syndrome.[1]

Quantitative Insights: The Impact of α-Methylation on Peptide Properties

The following tables summarize key quantitative data from various studies, illustrating the significant impact of incorporating α-methyl amino acids on peptide helicity and biological function.

| Peptide Name | α-Methyl Amino Acid Substitution | % α-Helicity (in 30% TFE) | Cholesterol Efflux Potency | Reference |

| A (Control) | None | High | Low | [2] |

| Aα | α-methyl Ala | 40.5% | Moderate | [2] |

| Lα | α-methyl Leu | 56-60% | High | [2] |

| Kα | α-methyl Lys | 56-60% | High | [2] |

| 6α | α-methyl Leu & α-methyl Lys | 56-60% | Highest | [2] |

| Table 1: Impact of α-Methyl Amino Acid Substitution on the Helicity and Cholesterol Efflux Capacity of Apolipoprotein A-I Mimetic Peptides.[2] |

| Peptide Series | α-Methyl Amino Acid | Increase in Helix Content | Reference |

| C-peptide of RNAse A analogues | Isovaline (Iva) | ~7% (for a single residue) | [6] |

| Host-guest peptides | (S)-2-ethylalanine ((S)-Iva) | Comparable to Aib | [7] |

| Host-guest peptides | (S)-2-methylserine ((S)-α-MeSer) | No significant effect in polar solvents | [7] |

| Table 2: Helix Induction Potential of Various α-Methyl Amino Acids in Different Peptide Systems. |

Key Experimental Protocols

The synthesis and characterization of peptides containing α-methyl amino acids require specialized techniques. Below are detailed methodologies for commonly employed experimental protocols.

Peptide Synthesis with α-Methyl Amino Acids via Solid-Phase FMOC Chemistry

This protocol outlines the standard procedure for incorporating α-methylated amino acids into a peptide sequence using an automated peptide synthesizer.

Materials:

-

Fmoc-protected α-methyl amino acids (e.g., from Iris Biotech GmbH)[2]

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[13]

-

Cold diethyl ether or methyl-tert-butyl ether[13]

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected α-methyl amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-4 hours. The coupling of sterically hindered α-methylated amino acids may require longer coupling times or double coupling.

-

-

Washing: Wash the resin extensively with DMF and DCM.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC/MS or MALDI-TOF).[13]

Biophysical Characterization by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Materials:

-

Purified peptide

-

Spectroscopy-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4)

-

Trifluoroethanol (TFE) (optional, as a helix-inducing co-solvent)

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide in the desired buffer at a concentration of approximately 0.1 mg/mL.[2]

-

Instrument Setup:

-

Data Acquisition:

-

Record the CD spectrum of the buffer alone as a baseline.

-

Record the CD spectrum of the peptide solution.

-

Subtract the baseline spectrum from the peptide spectrum.

-

-

Data Analysis:

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

Materials:

-

Lyophilized purified peptide

-

Deuterated solvents (e.g., D₂O, or a mixture of H₂O/D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D ¹H NMR: Provides a general overview of the peptide's proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[14]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's 3D structure. Short-range NOEs (e.g., between adjacent residues) are indicative of secondary structure.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the protein, with one peak for each amino acid residue (except proline). Chemical shift changes can be used to monitor ligand binding or conformational changes.[15][16]

-

-

Data Analysis:

-

Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

-

Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

-

Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

-

Visualizing the Impact and Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of α-methyl amino acids in peptide design.

Enhanced proteolytic stability of an α-methylated peptide.

References

- 1. α-Methyl Amino Acids - Enamine [enamine.net]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Helix induction potential of N-terminal α-methyl, α-amino acids - ProQuest [proquest.com]

- 7. Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Methyl 2-amino-2-methyl-3-phenylpropanoate: A Technical Guide to a Constrained Phenylalanine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-methyl-3-phenylpropanoate, an ester derivative of α-methylphenylalanine (α-MePhe), is a non-proteinogenic, constrained amino acid analog of significant interest in peptidomimetics and drug design. The introduction of a methyl group at the α-carbon sterically restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns. This conformational constraint can lead to peptides with enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and experimental protocols associated with methyl 2-amino-2-methyl-3-phenylpropanoate and its parent acid, highlighting its potential in the development of novel therapeutics.

Introduction

The modification of native peptide sequences with unnatural amino acids is a cornerstone of modern medicinal chemistry. Constrained amino acid analogs, in particular, offer a powerful tool to rigidify the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation for optimal receptor binding. Methyl 2-amino-2-methyl-3-phenylpropanoate, the methyl ester of α-methylphenylalanine, embodies this principle. As an analog of phenylalanine, it can be incorporated into peptide sequences to mimic the natural residue while imparting significant structural constraints.

The α-methyl group restricts the allowable values of the backbone dihedral angles (φ and ψ), favoring helical conformations.[1] This has profound implications for designing peptides that can effectively mimic α-helical domains involved in protein-protein interactions or adopt specific turn structures crucial for receptor recognition. Furthermore, the steric hindrance provided by the α-methyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[2][3]

This guide details the available scientific data on methyl 2-amino-2-methyl-3-phenylpropanoate and its parent acid, providing researchers with the necessary information to explore its application in their drug discovery and development programs.

Physicochemical and Structural Properties

Physicochemical Data

The following table summarizes the known physicochemical properties of α-methylphenylalanine and its methyl ester derivative.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 179.22 g/mol | [7][8] |

| Appearance | Off-white to light brown solid (for S-enantiomer of the acid) | [7] |

| Solubility (S-acid) | H₂O: 20 mg/mL (requires sonication); DMSO: 4 mg/mL (requires heating) | [7] |

| pKa (Computed for acid) | Not available in search results | |

| LogP (Computed for acid) | 1.0311 | [8] |

Note: Experimental melting point, boiling point, and density for Methyl 2-amino-2-methyl-3-phenylpropanoate are not consistently reported in publicly available databases.

Crystal Structure Data

The crystal structure of (R)-α-methylphenylalanine methylester hydrochloride monohydrate has been determined, providing precise information on bond lengths, angles, and the conformation of the molecule in the solid state.[9][10]

| Crystal Data | Value |

| Compound | C₁₁H₁₅NO₂ · HCl · H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 12.757(2) Å |

| b | 6.865(1) Å |

| c | 7.999(1) Å |

| β | 108.8(1)° |

| Volume | 663.2 ų |

| Z | 2 |

This structural data confirms the foundational geometry of the amino acid ester and can be used as a basis for computational modeling of peptides containing this residue.

Synthesis and Incorporation into Peptides

Synthesis of Methyl 2-amino-2-methyl-3-phenylpropanoate

While the specific details from the study by Grigoryan et al. are not fully disclosed in the abstract, a general approach can be inferred from various sources in the chemical literature.[1][11][12][13] A common method involves the Strecker synthesis or variations thereof, starting from a suitable ketone precursor. Another patented approach involves the resolution of an α-halo acid intermediate.[1]